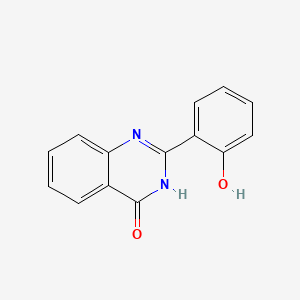

4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)-

Description

BenchChem offers high-quality 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyphenyl)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-12-8-4-2-6-10(12)13-15-11-7-3-1-5-9(11)14(18)16-13/h1-8,17H,(H,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVWPYNVWLHEGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061418 |

Source

|

| Record name | 2-(2-Hydroxyphenyl)-4(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026-04-6 |

Source

|

| Record name | 2-(2-Hydroxyphenyl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1026-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Quinazolinone, 2-(2-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001026046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 2-(2-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Hydroxyphenyl)-4(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(3H)-Quinazolinone, 2-(2-hydroxyphenyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-hydroxyphenyl)-4(1H)-Quinazolinone

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed structural characterization of 2-(2-hydroxyphenyl)-4(1H)-quinazolinone, a heterocyclic compound of significant interest in medicinal chemistry. The quinazolinone scaffold is a privileged structure, forming the core of numerous biologically active molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into a reliable synthetic protocol and the rigorous analytical techniques required to validate the molecular structure. We will explore the causality behind experimental choices, establish a self-validating framework through meticulous characterization, and ground all claims in authoritative scientific literature.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinones are a class of fused heterocyclic compounds that have garnered immense attention in pharmaceutical sciences due to their vast array of biological activities.[1] This scaffold is present in numerous approved drugs and clinical candidates, demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3] The versatility of the quinazolinone core allows for substitutions at various positions, enabling the fine-tuning of pharmacological profiles.

The target molecule of this guide, 2-(2-hydroxyphenyl)-4(1H)-quinazolinone , incorporates a phenolic moiety, which can significantly influence its biological activity, often through hydrogen bonding interactions with biological targets. Understanding its synthesis and unequivocally confirming its structure are foundational steps for any further investigation into its medicinal potential.

Synthesis of 2-(2-hydroxyphenyl)-4(1H)-Quinazolinone

A robust and efficient method for synthesizing 2-aryl-4(3H)-quinazolinones is the one-pot condensation of anthranilamide with an appropriate aldehyde.[4][5] This approach is favored for its operational simplicity and generally good yields.

Reaction Principle and Mechanistic Insights

The synthesis proceeds via a two-step sequence within a single pot: (1) acid-catalyzed cyclocondensation to form a dihydroquinazolinone intermediate, followed by (2) in-situ oxidative dehydrogenation to yield the final aromatic quinazolinone.

-

Step 1: Cyclocondensation. Anthranilamide and salicylaldehyde (2-hydroxybenzaldehyde) are reacted in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).[4] The catalyst protonates the aldehyde's carbonyl group, increasing its electrophilicity. The primary amino group of anthranilamide then performs a nucleophilic attack on the activated carbonyl carbon. Subsequent intramolecular cyclization via attack of the amide nitrogen onto the Schiff base intermediate, followed by dehydration, yields the 2,3-dihydroquinazolin-4(1H)-one intermediate.

-

Step 2: Oxidative Dehydrogenation. The stable dihydroquinazolinone intermediate is then oxidized to the thermodynamically more stable aromatic quinazolinone. This can be achieved using various oxidizing agents. A mild and effective choice is phenyliodine diacetate (PIDA), a hypervalent iodine reagent.[4][6] PIDA facilitates the removal of two hydrogen atoms from the heterocyclic ring, leading to the formation of the final product.[7]

The overall workflow is a prime example of reaction economy, where purification of intermediates is not required, thus saving time and resources.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the one-pot synthesis protocol.

Caption: One-pot synthesis workflow for 2-(2-hydroxyphenyl)-4(1H)-quinazolinone.

Detailed Experimental Protocol

Materials:

-

Anthranilamide (1.0 eq)

-

Salicylaldehyde (1.1 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)[8][9]

-

Phenyliodine diacetate (PIDA) (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anthranilamide (1.0 eq), tetrahydrofuran (THF, ~0.2 M), salicylaldehyde (1.1 eq), and p-TsOH·H₂O (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 65-70°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

-

Cool the mixture to room temperature.

-

Add PIDA (1.2 eq) to the reaction mixture in small portions over 5-10 minutes.

-

Stir the mixture at room temperature for an additional 2-4 hours, monitoring the oxidation of the dihydro-intermediate to the final product by TLC.

-

Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-(2-hydroxyphenyl)-4(1H)-quinazolinone.

Structural Elucidation and Characterization

The identity and purity of the synthesized compound must be rigorously confirmed through a combination of spectroscopic methods. The data presented below serve as a benchmark for a successfully synthesized product.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for 2-(2-hydroxyphenyl)-4(1H)-quinazolinone.

| Analytical Technique | Expected Observations | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.5 (s, 1H), δ ~11.5 (s, 1H, br), δ 8.15 (dd, 1H), δ 7.85 (m, 1H), δ 7.70 (d, 1H), δ 7.55 (m, 1H), δ 7.40 (m, 1H), δ 7.00 (m, 2H) | Labile protons (O-H and N-H), and distinct aromatic protons on both the quinazolinone and hydroxyphenyl rings. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~162.5 (C=O), δ ~157.0 (C-OH), δ ~150.0 (C2), δ ~148.5 (C8a), δ ~115-135 (Aromatic C-H & C-C), δ ~121.0 (C4a) | Confirms the presence of the amide carbonyl, 12 other aromatic carbons, and the key C2 carbon. |

| FT-IR (ATR, cm⁻¹) | ~3200-3000 (broad), ~1680 (strong), ~1615 (strong), ~1580-1450 (multiple) | O-H and N-H stretching (broad due to H-bonding), C=O (amide I) stretch, C=N stretch, and aromatic C=C stretching vibrations.[10] |

| Mass Spectrometry (ESI+) | m/z 239.07 [M+H]⁺ | Corresponds to the protonated molecular ion of the target compound (C₁₄H₁₀N₂O₂), confirming the molecular weight of 238.24 g/mol . |

Note: Chemical shifts (δ) are reported in parts per million (ppm). Actual values may vary slightly based on solvent, concentration, and instrument calibration.[11][12]

Detailed Analysis of Spectroscopic Data

-

¹H NMR Spectroscopy: The spectrum in DMSO-d₆ is particularly informative due to its ability to resolve labile protons. Two broad singlets at very low field (~12.5 and ~11.5 ppm) are characteristic of the phenolic -OH and the amide N-H protons, respectively. The aromatic region (7.00-8.20 ppm) will show a complex pattern of multiplets, doublets, and doublets of doublets, integrating to a total of 8 protons, consistent with the eight C-H protons on the two aromatic rings.[13]

-

¹³C NMR Spectroscopy: The spectrum will clearly show 14 distinct carbon signals. The downfield signal around 162.5 ppm is characteristic of the amide carbonyl carbon (C4). The carbon attached to the hydroxyl group (C2' of the phenyl ring) will appear around 157.0 ppm. The C2 carbon of the quinazolinone ring is also significantly deshielded, appearing around 150.0 ppm. The remaining signals in the 115-149 ppm range correspond to the other carbons of the aromatic systems.[14]

-

FT-IR Spectroscopy: The broad absorption band between 3200-3000 cm⁻¹ is a key indicator of the presence of both O-H and N-H groups involved in hydrogen bonding. The strong, sharp peak around 1680 cm⁻¹ is the characteristic C=O stretching vibration of the cyclic amide (lactam). The peak around 1615 cm⁻¹ corresponds to the C=N imine stretch, confirming the heterocyclic ring structure.[10]

-

Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is expected to show a prominent peak at an m/z (mass-to-charge ratio) of 239.07, which corresponds to the protonated molecule [M+H]⁺. This provides definitive confirmation of the molecular weight. The fragmentation pattern can also offer further structural clues.[15][16][17]

Applications in Medicinal Chemistry

The 2-(2-hydroxyphenyl)-4(1H)-quinazolinone scaffold is a valuable starting point for the development of novel therapeutic agents. The presence of the hydroxyl and amide groups provides key hydrogen bond donor and acceptor sites, which are crucial for molecular recognition at enzyme active sites or protein receptors. Derivatives of this core structure have been explored for a range of activities, including:

-

Anticancer Agents: The quinazolinone core is found in several kinase inhibitors, and modifications can be made to target specific signaling pathways involved in cancer progression.[18][19]

-

Antifungal and Antibacterial Agents: The scaffold has been used to develop novel antimicrobial compounds.[20][21]

-

Anti-inflammatory Agents: The structure serves as a template for designing inhibitors of enzymes like cyclooxygenase (COX).

The synthetic and characterization protocols detailed in this guide provide the necessary foundation for researchers to reliably produce this key chemical intermediate for further derivatization and biological screening.

References

-

Cheng, R., Guo, T., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2013). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Synthesis, 45(21), 2998-3006. [Link]

-

Alam, M. T., Maiti, S., & Mal, P. (2018). The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX. ResearchGate. [Link]

-

Ali, T. E. (2018). A Review on Molecular Iodine Catalyzed/Mediated Multicomponent Reactions. ResearchGate. [Link]

-

Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1(1), 1-5. [Link]

-

Atolani, O., et al. (2020). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 25(21), 5189. [Link]

-

Chen, J., et al. (2020). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Molecules, 25(17), 3968. [Link]

-

Chendake, Y., & Dhume, S. (2021). The p-toluenesulfonic acid catalyzed single pot synthesis of tetracyclic 1,2-dihydroquinolines: a metal free approach. New Journal of Chemistry. [Link]

-

El-Sayed, M. A. A., et al. (2021). Biological Activity of Quinazolinones. ResearchGate. [Link]

-

Fallon, T., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry Letters, 48, 128253. [Link]

-

Hu, Y., et al. (2018). Synthesis, crystal structure and antimicrobial activity of 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives against phytopathogens. Medicinal Chemistry Research, 28, 256-265. [Link]

-

Isenegger, P. G., et al. (2019). Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54. Molecules, 24(20), 3648. [Link]

-

Known Procedure. (n.d.). Supporting Information for Synthesis of Quinazolinone Derivatives. ACS Publications. [Link]

-

Mohammed, I. A. (2017). FTIR and 1H-NMR spectra of quinazolinone derivatives. ResearchGate. [Link]

-

OBC Themed Collection. (2021). Synthesis of quinazolin-4(1H)-ones via amination and annulation of amidines and benzamides. Organic & Biomolecular Chemistry. [Link]

-

PIDA. (n.d.). Iodosobenzene Diacetate, Phenyliodonium Diacetate. Organic Chemistry Portal. [Link]

-

p-Toluenesulfonic acid. (n.d.). Taylor & Francis Online. [Link]

-

Sharma, A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(15), 4996. [Link]

-

Shkumat, A. P., et al. (2021). Novel 5-Aryl-[4][14][15]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Molecules, 26(23), 7247. [Link]

-

Shaikh, T. M. A., et al. (2005). Iodosobenzene Diacetate, Phenyliodonium Diacetate, PIDA. Organic Chemistry Portal. [Link]

-

Tutsak, A. A., & Tutsak, F. M. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry: An Indian Journal. [Link]

-

Vasilev, A. A., et al. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Molecules, 27(21), 7156. [Link]

-

Batterham, T. J., et al. (1967). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. Journal of the Chemical Society B: Physical Organic. [Link]

-

Williamson, R. T. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). Nanalysis. [Link]

-

PHYWE. (n.d.). Preparation of p-toluenesulfonic acid. PHYWE series of publications. [Link]

-

Semwal, R., et al. (2021). Iodine(V)-Based Oxidants in Oxidation Reactions. Catalysts, 11(7), 801. [Link]

-

Chen, J., et al. (2020). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. MDPI. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

- Google Patents. (n.d.).

-

Al-Ostath, A. I. A., et al. (2023). Quinazolinone - A Biologically Active Scaffold. ResearchGate. [Link]

-

Ali, I., et al. (2022). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 27(19), 6296. [Link]

-

Yilmaz, M., & Cakir, C. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Journal of Drug Targeting. [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (2012). SlideShare. [Link]

Sources

- 1. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation [organic-chemistry.org]

- 5. Quinazolinone synthesis [organic-chemistry.org]

- 6. Iodosobenzene Diacetate [organic-chemistry.org]

- 7. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The p-toluenesulfonic acid catalyzed single pot synthesis of tetracyclic 1,2-dihydroquinolines: a metal free approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tsijournals.com [tsijournals.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Quinazolines. Part X. The fragmentation of quinazolines under electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, crystal structure and antimicrobial activity of 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives against phytopathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass) of 2-(2-hydroxyphenyl)quinazolin-4(1H)-one

An In-depth Technical Guide to the Spectroscopic Profile of 2-(2-hydroxyphenyl)quinazolin-4(1H)-one

Introduction: Elucidating the Structure of a Privileged Scaffold

The quinazolinone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities. The specific derivative, 2-(2-hydroxyphenyl)quinazolin-4(1H)-one (CAS 1026-04-6), is of significant interest due to its potential as a chelating agent and its structural similarity to known bioactive molecules[1]. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where identity, purity, and stability are paramount.

Molecular Structure and Physicochemical Properties

The foundational step in any analysis is understanding the molecule's core architecture. The structure consists of a planar quinazolinone ring system linked at the 2-position to an ortho-hydroxylated phenyl ring. This arrangement allows for potential intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen at the 3-position (N3), which can influence its conformation and spectroscopic properties.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₀N₂O₂ | [2] |

| Molecular Weight | 238.24 g/mol | [2] |

| CAS Number | 1026-04-6 | [2] |

| Appearance | Pale yellow to off-white crystalline solid |[1] |

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the key functional groups within a molecule, serving as an excellent method for quality control and confirmation of synthesis.

Experimental Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Expert Rationale: The KBr matrix is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid, non-interacting medium to hold the sample. This method minimizes interference from solvents.

-

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Instrumental Analysis:

-

Record a background spectrum of the empty sample chamber.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Interpretation and Predicted Spectral Features

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

|---|---|---|---|

| 3400 - 3200 | Broad, Medium | O-H (Phenol) & N-H (Amide) | Stretching |

| 3100 - 3000 | Medium | Aromatic C-H | Stretching |

| ~1680 | Strong | C=O (Amide I Band) | Stretching |

| ~1610 | Strong | C=N (Imine) | Stretching |

| ~1590, ~1480 | Medium-Strong | Aromatic C=C | Stretching |

| ~1250 | Strong | C-O (Phenol) | Stretching |

| 800 - 700 | Strong | Aromatic C-H | Out-of-plane Bending |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a molecular fingerprint and confirms the connectivity of its constituent parts.

Experimental Protocol (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Expert Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this quinazolinone. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight.

-

-

-

Instrumental Analysis (High-Resolution Mass Spectrometer, e.g., Q-TOF):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Use an internal calibrant to ensure high mass accuracy.

-

To induce fragmentation for structural analysis, a tandem MS (MS/MS) experiment can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

Data Interpretation and Fragmentation Analysis

-

Molecular Ion: The calculated monoisotopic mass of C₁₄H₁₀N₂O₂ is 238.0742 Da. The high-resolution ESI-MS should show a prominent ion for [M+H]⁺ at m/z 239.0815 . This exact mass has been experimentally observed at m/z 239.08162, confirming the molecular formula with high confidence.[3]

-

Key Fragmentation: A characteristic fragment observed is at m/z 221 , corresponding to the loss of a water molecule ([M+H - H₂O]⁺).[3] This is a common fragmentation pathway for ortho-hydroxyphenyl substituted heterocycles, often proceeding via a cyclization mechanism.

Caption: Plausible fragmentation pathways for 2-(2-hydroxyphenyl)quinazolin-4(1H)-one in ESI-MS/MS.

Holistic Spectroscopic Signature

The true power of spectroscopic analysis lies in the synergistic confirmation provided by multiple techniques. The structural elucidation of 2-(2-hydroxyphenyl)quinazolin-4(1H)-one is validated when:

-

MS confirms the exact molecular formula (C₁₄H₁₀N₂O₂) via the high-resolution mass of the [M+H]⁺ ion.

-

IR spectroscopy confirms the presence of key functional groups: O-H/N-H (broad stretch ~3300 cm⁻¹), a conjugated amide C=O (~1680 cm⁻¹), and aromatic rings.

-

¹³C NMR confirms the presence of 14 distinct carbon atoms, including the characteristic downfield signals for the amide carbonyl (~162.5 ppm) and imine (~151.0 ppm) carbons.

-

¹H NMR shows the correct number of aromatic (8) and exchangeable (2) protons, with chemical shifts and coupling patterns consistent with the proposed ortho-substituted quinazolinone structure.

Together, these techniques provide a robust and self-validating dataset that leaves no ambiguity as to the identity and structure of the compound, a critical requirement for any research or development endeavor.

References

-

Jin, Z. et al. (2023). Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). RSC Medicinal Chemistry. Available at: [Link]

-

PubChem (Database). 4(1H)-Quinazolinone. National Center for Biotechnology Information. Available at: [Link]

-

Kaneti, J. et al. (2009). Insights in the Photophysics of 2-[2'-hydroxyphenyl]-quinazolin-4-one isomers by DFT Modeling in the Ground S0 and Excited S1 States. ResearchGate. Available at: [Link]

-

PubChem (Database). 4(3H)-Quinazolinone, 2-(2-hydroxyphenyl)-. National Center for Biotechnology Information. Available at: [Link]

-

ACG Publications (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Records of Chemistry. Available at: [Link]

-

Benzitouni, I. et al. (2023). Synthesis, spectral characterization, crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. ResearchGate. Available at: [Link]

-

Supporting Information (2019). Synthesis of Quinazolinone Derivatives. Royal Society of Chemistry. Available at: [Link]

-

Supporting Information (2019). Synthesis of Quinazolinone Derivatives. Royal Society of Chemistry. Available at: [Link]

-

Singh, A. et al. (2023). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Molecules. Available at: [Link]

Sources

- 1. CAS 1026-04-6: 2-(2-Hydroxyphenyl)-4(3H)-quinazolinone [cymitquimica.com]

- 2. 4(3H)-Quinazolinone, 2-(2-hydroxyphenyl)- | C14H10N2O2 | CID 135458774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Tautomerism of 2-(2'-hydroxyphenyl)-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the tautomeric phenomena observed in 2-(2'-hydroxyphenyl)-quinazolin-4-one (HPQ). As a molecule of significant interest in medicinal chemistry and materials science, a deep understanding of its structural dynamics is crucial for predicting its biological activity, physicochemical properties, and for the rational design of novel therapeutics. This document moves beyond a textbook description of tautomerism to offer field-proven insights into the analysis and interpretation of the complex equilibria at play in this specific heterocyclic system.

The Structural Chameleon: Unveiling the Tautomeric Landscape of HPQ

2-(2'-hydroxyphenyl)-quinazolin-4-one is not a single, static entity but rather exists as a dynamic equilibrium of multiple tautomeric forms. This structural heterogeneity arises from the migration of protons between different heteroatoms within the molecule. Two primary tautomeric equilibria are of significance: the lactam-lactim tautomerism of the quinazolinone core and the keto-enol tautomerism involving the 2'-hydroxyphenyl substituent.

The interplay of these equilibria results in at least four potential tautomers, each with distinct electronic and steric properties. The relative populations of these tautomers are delicately balanced and can be influenced by a variety of factors, including the solvent environment, pH, and temperature.

Lactam-Lactim Tautomerism of the Quinazolinone Core

The quinazolin-4-one scaffold inherently possesses the capacity for lactam-lactim tautomerism. The lactam form, characterized by a carbonyl group at the C4 position, is generally the more stable and predominant tautomer in many quinazolinone derivatives, particularly in polar solvents.[1] The lactim form, featuring a hydroxyl group at C4, is an enol-like structure.

Keto-Enol Tautomerism of the 2-(2'-hydroxyphenyl) Substituent

The presence of the 2'-hydroxyphenyl group introduces a second, crucial tautomeric equilibrium. The phenolic hydroxyl group can undergo tautomerization to a keto form, where the proton is transferred to one of the nitrogen atoms of the quinazolinone ring, resulting in a quinoidal structure. This excited-state intramolecular proton transfer (ESIPT) is a key feature of this class of compounds and significantly impacts their photophysical properties.[2]

The predominant tautomeric forms of HPQ in solution are a result of the combination of these two equilibria. Computational studies, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in elucidating the relative stabilities of these forms.[2]

Figure 1: The four principal tautomeric forms of 2-(2'-hydroxyphenyl)-quinazolin-4-one arising from the interplay of lactam-lactim and keto-enol equilibria.

Factors Influencing the Tautomeric Equilibrium: A Guide to Controlling the Molecular Switch

The tautomeric equilibrium of HPQ is not static and can be shifted by external and internal factors. Understanding these influences is paramount for controlling the properties of the molecule in different applications.

Solvent Effects: The Role of Polarity and Hydrogen Bonding

The polarity of the solvent plays a critical role in determining the predominant tautomeric form. Polar solvents tend to stabilize the more polar tautomers.[3] For instance, the lactam form of the quinazolinone ring, with its greater dipole moment, is generally favored in polar solvents like DMSO and water.

Solvents capable of hydrogen bonding can also significantly influence the equilibrium by selectively stabilizing tautomers with accessible hydrogen bond donors or acceptors. Protic solvents can form hydrogen bonds with both the keto and enol forms, while aprotic polar solvents will primarily interact with the more polar tautomer.

pH: A Proton-Driven Transformation

The pH of the medium can dramatically alter the tautomeric landscape by influencing the protonation state of the molecule. In acidic conditions, protonation of the nitrogen atoms in the quinazolinone ring can occur, which may favor certain tautomeric forms. Conversely, in basic media, deprotonation of the phenolic hydroxyl group or the N-H of the lactam can lead to the formation of anionic species, further shifting the equilibrium. The pKa values of the different tautomers are therefore critical parameters in understanding the pH-dependent behavior of HPQ.

Substituent Effects: Fine-Tuning the Equilibrium

The electronic nature of substituents on either the quinazolinone or the hydroxyphenyl ring can fine-tune the relative stabilities of the tautomers. Electron-donating groups can increase the electron density on the nitrogen atoms, potentially favoring the lactam form. Conversely, electron-withdrawing groups can influence the acidity of the phenolic proton and affect the keto-enol equilibrium. This provides a powerful tool for medicinal chemists to rationally modify the tautomeric preference and, consequently, the biological activity of HPQ derivatives.

Experimental Protocols for the Study of Tautomerism in HPQ

A multi-pronged approach employing various spectroscopic and analytical techniques is necessary to comprehensively characterize the tautomeric equilibrium of HPQ.

Synthesis of 2-(2'-hydroxyphenyl)-quinazolin-4-one

A reliable method for the synthesis of HPQ is a prerequisite for any detailed study. A common and effective route involves the condensation of anthranilic acid with 2-hydroxybenzaldehyde, followed by oxidative cyclization.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Aldehyde: To the stirred solution, add 2-hydroxybenzaldehyde (1 equivalent).

-

Catalyst (Optional): An acid catalyst, such as a few drops of concentrated sulfuric acid or p-toluenesulfonic acid, can be added to facilitate the initial condensation.

-

Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Oxidative Cyclization: After the initial condensation, an oxidizing agent is introduced to effect the cyclization to the quinazolinone ring. A common and effective oxidant is elemental sulfur, which is added to the reaction mixture, and reflux is continued for another 4-6 hours. Alternatively, other oxidizing agents like potassium permanganate or air can be used under specific conditions.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure 2-(2'-hydroxyphenyl)-quinazolin-4-one.

Figure 2: General workflow for the synthesis of 2-(2'-hydroxyphenyl)-quinazolin-4-one.

Spectroscopic Characterization of Tautomers

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The position of the tautomeric protons (N-H and O-H) will be highly informative. The chemical shifts of the aromatic protons will also differ between tautomers due to changes in electron density and ring currents. Variable temperature NMR can be used to study the dynamics of the equilibrium.

-

¹³C NMR: The chemical shift of the carbonyl carbon (C4) is a key indicator of the lactam-lactim equilibrium. In the lactam form, this carbon will resonate at a significantly different frequency compared to the C4 in the lactim form.

-

¹⁵N NMR: This technique can provide direct evidence for the protonation state of the nitrogen atoms, helping to distinguish between the different tautomers.

UV-Visible (UV-Vis) Spectroscopy:

Each tautomer will exhibit a unique absorption spectrum due to differences in their electronic structures. By recording spectra in solvents of varying polarity and at different pH values, the tautomeric equilibrium can be qualitatively and, with appropriate analysis, quantitatively assessed. The appearance of isosbestic points in a series of spectra can indicate a two-component equilibrium.

Infrared (IR) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present. The presence of a strong C=O stretching band is characteristic of the lactam tautomer, while the O-H stretching vibration will be indicative of the enol and lactim forms.

Quantitative Analysis of the Tautomeric Equilibrium

Determining the tautomeric equilibrium constant (K_T) is essential for a quantitative understanding of the system.

Table 1: Spectroscopic Data for Tautomer Identification

| Spectroscopic Technique | Key Observables for Tautomer Differentiation |

| ¹H NMR | Chemical shifts of exchangeable protons (N-H, O-H) and aromatic protons. |

| ¹³C NMR | Chemical shift of the C4 carbon (lactam vs. lactim) and other aromatic carbons. |

| UV-Vis | Distinct λ_max values and molar absorptivities for each tautomer. |

| IR | Presence and position of C=O, N-H, and O-H stretching bands. |

The equilibrium constant, K_T = [Tautomer 2] / [Tautomer 1], can be determined using spectroscopic data, most commonly from ¹H NMR or UV-Vis spectroscopy.

-

From ¹H NMR: If the signals for the individual tautomers are well-resolved, the ratio of their integrals can be used to directly calculate K_T.

-

From UV-Vis: By analyzing the absorbance at wavelengths where the individual tautomers have significantly different molar absorptivities, and by applying the Beer-Lambert law, the concentrations of each tautomer and thus K_T can be determined. This often requires knowledge of the molar absorptivities of the pure tautomers, which can be estimated using model compounds where the tautomerism is "locked".

Figure 3: A logical workflow for the experimental investigation and data analysis of tautomerism in HPQ.

Significance in Drug Development and Materials Science

The tautomeric state of a drug molecule is a critical determinant of its biological activity. Different tautomers can exhibit vastly different binding affinities for a target protein due to their distinct shapes, hydrogen bonding capabilities, and electrostatic potentials. A comprehensive understanding of the tautomeric equilibrium of HPQ and its derivatives is therefore essential for:

-

Structure-Activity Relationship (SAR) Studies: Rationalizing the observed biological activities of a series of analogs.

-

Pharmacokinetic Profiling (ADME): Predicting properties such as solubility, membrane permeability, and metabolic stability, which can be tautomer-dependent.

-

In Silico Drug Design: Developing accurate computational models that account for the presence of multiple tautomers.

In materials science, the photophysical properties of HPQ, which are intimately linked to its tautomerism and ESIPT characteristics, make it a candidate for applications in sensors, molecular switches, and organic light-emitting diodes (OLEDs).

Conclusion

The tautomerism of 2-(2'-hydroxyphenyl)-quinazolin-4-one is a complex phenomenon governed by a delicate balance of competing equilibria. A thorough investigation requires a synergistic approach combining synthetic chemistry, advanced spectroscopic techniques, and computational modeling. This in-depth understanding is not merely an academic exercise but a crucial prerequisite for the successful application of this important heterocyclic scaffold in drug discovery and materials science. By mastering the principles and protocols outlined in this guide, researchers can effectively navigate the complexities of tautomerism and unlock the full potential of this versatile molecular framework.

References

-

Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (2025). Beilstein Journal of Organic Chemistry. [Link]

-

Lactim–lactam tautomerism is favoured over enol–keto tautomerism in 2-hydroxy-5-(4-fluorophenyl)nicotinic acid: Experimental and quantum chemical approach. (n.d.). ResearchGate. [Link]

-

Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). (2023). European Journal of Medicinal Chemistry. [Link]

-

Insights in the Photophysics of 2-[2'-hydroxyphenyl]-quinazolin-4-one isomers by DFT Modeling in the Ground S0 and Excited S1 States. (2018). Bulgarian Chemical Communications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazolinone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinazolinone core, a fused heterocyclic system of benzene and pyrimidinone rings, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically successful drugs. This in-depth guide provides a comprehensive overview of the diverse pharmacological landscape of quinazolinone and its analogs. We will explore the key mechanisms of action, structure-activity relationships (SAR), and synthetic strategies that underpin their therapeutic potential. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and design of novel therapeutics based on this versatile scaffold.

Introduction: The Significance of the Quinazolinone Moiety

Quinazolinone and its derivatives are a class of heterocyclic compounds that have garnered immense interest in the field of medicinal chemistry due to their wide array of biological activities.[1] These compounds are structurally characterized by a bicyclic system where a benzene ring is fused to a pyrimidinone ring. The two main isomers are 2-quinazolinone and 4-quinazolinone, with the 4-isomer being the more prevalent and pharmacologically significant scaffold. The versatility of the quinazolinone ring system allows for substitutions at various positions, leading to a diverse library of compounds with distinct pharmacological profiles.[2] This structural flexibility has enabled the development of quinazolinone-based drugs for a multitude of therapeutic areas, including oncology, infectious diseases, inflammation, and neurology.[1][3][4]

Anticancer Activities: Targeting Key Oncogenic Pathways

Quinazolinone derivatives have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use.[3][5] Their primary mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[6]

Mechanism of Action: Kinase Inhibition and Beyond

A significant number of quinazolinone-based anticancer drugs function as tyrosine kinase inhibitors (TKIs).[6] Notably, they target the epidermal growth factor receptor (EGFR), a key player in cell proliferation, survival, and metastasis.[7] Marketed drugs like gefitinib, erlotinib, and lapatinib are prime examples of quinazoline derivatives that reversibly bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity.[6] To overcome acquired resistance to these first-generation inhibitors, second-generation irreversible inhibitors such as afatinib and dacomitinib were developed. These compounds form a covalent bond with the EGFR binding site, leading to a more sustained inhibition.[6]

Beyond EGFR, quinazolinone derivatives have been shown to inhibit other kinases and enzymes involved in cancer progression, including:

-

Poly(ADP-ribose) polymerase (PARP) : Involved in DNA repair mechanisms.[6]

-

Topoisomerase : Essential for DNA replication and transcription.[6]

-

Thymidylate synthase : A key enzyme in nucleotide synthesis.[6]

-

Tubulin polymerization : Inhibition of this process disrupts microtubule formation and leads to cell cycle arrest.[5]

Furthermore, some quinazolinone derivatives can induce apoptosis (programmed cell death) and autophagy in cancer cells through various signaling pathways, including those mediated by cytochrome c.[3]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone core. Key SAR observations include:

-

The 4-anilinoquinazoline scaffold is a crucial pharmacophore for EGFR inhibition.[6]

-

Substitutions at the 6- and 7-positions of the quinazoline ring can significantly influence binding affinity and selectivity for EGFR.

-

The presence of an α,β-unsaturated carbonyl group is a common feature in irreversible EGFR inhibitors, enabling covalent bond formation.[6]

-

Hybridization of the quinazolinone core with other pharmacologically active moieties, such as sulfonamides or 1,2,3-triazoles, can lead to multi-targeted agents with enhanced anticancer activity.[7]

Representative Anticancer Quinazolinone Derivatives

| Compound | Target(s) | Mechanism of Action | Status |

| Gefitinib | EGFR | Reversible Tyrosine Kinase Inhibitor | Marketed[6] |

| Erlotinib | EGFR | Reversible Tyrosine Kinase Inhibitor | Marketed[6] |

| Lapatinib | EGFR, HER2 | Reversible Tyrosine Kinase Inhibitor | Marketed[6] |

| Afatinib | EGFR family | Irreversible Tyrosine Kinase Inhibitor | Marketed[6] |

| Dacomitinib | EGFR family | Irreversible Tyrosine Kinase Inhibitor | Marketed[6] |

Antimicrobial Activities: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Quinazolinone derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[8][9]

Mechanism of Action

The antimicrobial action of quinazolinones is often attributed to their ability to interfere with essential cellular processes in microorganisms.[8] While the exact mechanisms can vary depending on the specific derivative and the target organism, proposed modes of action include:

-

Inhibition of cell wall synthesis : Some derivatives may disrupt the integrity of the bacterial cell wall.[8]

-

Interference with DNA replication : These compounds can interact with DNA, inhibiting its replication and transcription.[8]

-

Enzyme inhibition : Quinazolinones can inhibit key microbial enzymes, such as dihydrofolate reductase (DHFR).[10]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of quinazolinone derivatives is influenced by specific structural features:

-

Substitutions at the 2- and 3-positions of the quinazolinone ring are crucial for activity.[8]

-

The presence of a substituted aromatic ring at the 3-position is often essential.[8]

-

Halogen atoms at the 6- and 8-positions can enhance antimicrobial potency.[8]

-

An amine or substituted amine group at the 4-position can also improve activity.[8]

Representative Antimicrobial Quinazolinone Derivatives

Several studies have reported quinazolinone derivatives with significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For instance, certain 2-mercapto-quinazolin-4-one analogs have shown potent DHFR inhibition and antitumor activity.[10] The structure-activity relationship for 4(3H)-quinazolinone antibacterials has been investigated, revealing that specific substitutions on the different rings of the molecule are favored for activity against Staphylococcus aureus.[11]

Anti-inflammatory Activities: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases. Quinazolinone derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity.[1][12]

Mechanism of Action

The anti-inflammatory effects of quinazolinones are often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2).[13] By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinone derivatives can be modulated by various structural modifications. For example, the introduction of different substituents on the quinazolinone nucleus has been shown to influence their COX inhibitory activity.[13] Studies have shown that certain 3-substituted quinazolinone derivatives exhibit significant reductions in edema volume in animal models of inflammation.[14] The substitution pattern, including the presence of halogens, can impact the anti-inflammatory potency.[15]

Anticonvulsant Activities: Targeting the Central Nervous System

Quinazolinone derivatives have a long history of investigation for their effects on the central nervous system (CNS), with some exhibiting notable anticonvulsant properties.[16][17] Methaqualone, a well-known quinazolinone derivative, was previously used as a sedative-hypnotic and possesses anticonvulsant effects.[17]

Mechanism of Action

The anticonvulsant activity of many quinazolinone derivatives is believed to be mediated through the potentiation of GABAergic neurotransmission.[17] They can act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA in the brain. This mechanism is similar to that of benzodiazepines, a widely used class of anticonvulsant drugs.

Structure-Activity Relationship (SAR) for Anticonvulsant Activity

The anticonvulsant properties of quinazolinones are highly dependent on their substitution patterns. Key SAR findings include:

-

The nature of the substituent at the 3-position of the quinazolinone ring significantly influences activity. For instance, the presence of butyl or benzyl groups has been explored for its effect on anticonvulsant potency.[16]

-

The electronic properties of substituents at the 2-position can also modulate anticonvulsant effects.[16]

Synthesis of Quinazolinone Derivatives: General Methodologies

A variety of synthetic routes have been developed for the preparation of the quinazolinone scaffold and its derivatives. A common and versatile method involves the following steps:

-

Acylation of Anthranilic Acid : The synthesis often begins with the acylation of anthranilic acid with an appropriate acyl chloride.[18]

-

Cyclization to Benzoxazinone : The resulting N-acylanthranilic acid is then cyclized, typically using acetic anhydride, to form a 1,3-benzoxazin-4-one intermediate.[18]

-

Reaction with Amines : The benzoxazinone is subsequently reacted with various primary amines to yield the desired 2,3-disubstituted-4(3H)-quinazolinones.[18]

Other synthetic strategies include the acid-catalyzed condensation of N-acylanthranilic acids with aromatic primary amines and ruthenium-catalyzed dehydrogenative and deaminative coupling reactions.[19][20]

Caption: General synthetic workflow for 2,3-disubstituted-4(3H)-quinazolinones.

Experimental Protocols for Biological Evaluation

The biological evaluation of newly synthesized quinazolinone derivatives is a critical step in the drug discovery process. Standardized in vitro and in vivo assays are employed to determine their efficacy and mechanism of action.

Anticancer Activity Evaluation

MTT Assay for Cytotoxicity:

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549) in 96-well plates at an appropriate density and incubate for 24 hours.[21]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized quinazolinone derivatives and incubate for 48-72 hours.[21]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.[21]

Antimicrobial Activity Evaluation

Agar Well Diffusion Method:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterial or fungal strain).

-

Agar Plate Preparation: Pour molten agar into sterile petri dishes and allow it to solidify.

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile borer.

-

Compound Loading: Add a defined concentration of the quinazolinone derivative solution to each well.[22]

-

Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.[22]

Anti-inflammatory Activity Evaluation

Carrageenan-Induced Paw Edema Model (in vivo):

-

Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the test quinazolinone derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.[13]

-

Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the animal's hind paw to induce localized inflammation.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each compound compared to the control group.[12]

Anticonvulsant Activity Evaluation

Pentylenetetrazole (PTZ)-Induced Seizure Model (in vivo):

-

Animal Preparation: Use mice or rats for the study.

-

Compound Administration: Administer the test quinazolinone derivative or a standard anticonvulsant drug (e.g., diazepam) intraperitoneally.[17]

-

Induction of Seizures: After a defined period, administer a convulsive dose of pentylenetetrazole (PTZ) subcutaneously or intraperitoneally.[16]

-

Observation: Observe the animals for the onset of clonic and tonic seizures for a specific duration.

-

Data Analysis: Record the latency to the first seizure and the percentage of animals protected from seizures.[17]

Caption: Workflow for the biological evaluation of quinazolinone derivatives.

Conclusion and Future Perspectives

The quinazolinone scaffold continues to be a highly privileged structure in medicinal chemistry, providing a versatile platform for the design of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, underscore the immense potential of this heterocyclic system. Future research in this area will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles and reduced off-target effects. The exploration of novel hybrid molecules and multi-target agents based on the quinazolinone core holds significant promise for addressing complex diseases with multifactorial etiologies. As our understanding of the molecular basis of disease deepens, the rational design of next-generation quinazolinone-based drugs will undoubtedly play a crucial role in advancing human health.

References

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023-03-28).

- Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. (n.d.). ResearchGate.

- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.).

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PMC.

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.

- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025-02-01).

- A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (n.d.). Semantic Scholar.

- (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.).

- (PDF) Biological Activity of Quinazolinones. (n.d.). ResearchGate.

- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016-04-18). Journal of Medicinal Chemistry - ACS Publications.

- Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (n.d.).

- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH.

- Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. (n.d.). PMC - NIH.

- Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. (n.d.).

- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022-12-02). MDPI.

- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC - NIH.

- Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. (n.d.). University of Massachusetts Dartmouth.

- A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. (2024-08-18). YMER.

- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (n.d.).

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI.

- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal.

- US5783577A - Synthesis of quinazolinone libraries and derivatives thereof. (n.d.). Google Patents.

- Synthesis, characterization, and evaluation of some novel 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents. (2025-08-05). ResearchGate.

- Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (n.d.). MDPI.

- Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. (2016-06-07). ResearchGate.

- Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019-04-19). Organic Letters - ACS Publications.

- Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. (n.d.). PubMed.

- Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. (n.d.). ACS Publications.

- Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. (2019-01-17). Frontiers.

- 6 CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS. (n.d.).

- Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022-11-22). NIH.

- Antibacterial activity of quinazoline derivatives. (n.d.). ResearchGate.

- (PDF) Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2025-08-07). ResearchGate.

- Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. (2025-12-14). ResearchGate.

- Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023-08-14). MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(2-hydroxyphenyl)quinazolin-4(1H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold and the Significance of the 2-(2-Hydroxyphenyl) Moiety

The quinazolin-4(1H)-one core is a benzopyrimidine heterocyclic compound that holds a position of prominence in medicinal chemistry, often referred to as a "privileged structure."[1] This designation arises from its ability to serve as a versatile scaffold for designing ligands that can interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[2][3] Quinazolinone derivatives have been successfully developed into therapeutic agents for treating various diseases, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral effects.[1][4][5]

Within this broad class of compounds, the 2-(2-hydroxyphenyl)quinazolin-4(1H)-one derivatives represent a particularly intriguing subclass. The strategic placement of a hydroxyl group at the ortho-position of the C2-phenyl ring introduces unique structural and chemical properties. This arrangement facilitates the formation of a crucial intramolecular hydrogen bond with the N1 of the quinazolinone ring, which can significantly influence the molecule's conformation, planarity, and, consequently, its binding affinity to target proteins. Furthermore, this specific orientation can lead to phenomena such as excited-state intramolecular proton transfer (ESIPT), which is of interest for developing fluorescent probes and photophysically active agents.[6] The diverse biological potential of these derivatives, ranging from anticancer to antimicrobial activity, makes a deep understanding of their structure-activity relationships (SAR) essential for the rational design of new, more potent, and selective therapeutic agents.[7][8]

This guide provides a comprehensive analysis of the SAR of 2-(2-hydroxyphenyl)quinazolin-4(1H)-one derivatives, synthesizing data from numerous studies to explain the causality behind experimental choices and to provide a trustworthy foundation for future drug discovery efforts.

General Synthesis Strategies

The construction of the 2-(2-hydroxyphenyl)quinazolin-4(1H)-one scaffold is most commonly achieved through the condensation of an anthranilic acid derivative with a 2-hydroxybenzaldehyde derivative. This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the final quinazolinone ring system. Various catalysts and reaction conditions have been developed to optimize this process, including microwave-assisted and ultrasound-promoted reactions.[2] A general workflow for this synthesis is outlined below.

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones: A Detailed Protocol for Researchers

The 2,3-dihydroquinazolin-4(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, making their synthesis a significant focus for drug discovery and development professionals.[3][4][5] This guide provides a comprehensive overview of the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, with a focus on robust and reproducible protocols, mechanistic insights, and practical guidance for laboratory application.

Strategic Approaches to Synthesis: Two- and Three-Component Reactions

The construction of the 2,3-dihydroquinazolin-4(1H)-one core is most commonly achieved through two primary synthetic strategies: a two-component cyclocondensation and a more streamlined one-pot, three-component reaction. The choice between these methods often depends on the availability of starting materials and the desired substitution pattern of the final product.

Two-Component Synthesis from 2-Aminobenzamide

The direct cyclocondensation of 2-aminobenzamide with an aldehyde is a fundamental and widely utilized method for preparing 2,3-dihydroquinazolin-4(1H)-ones.[6] This reaction is typically catalyzed by an acid to facilitate the key bond-forming steps.

Reaction Workflow:

Figure 1: General workflow for the two-component synthesis.

Mechanistic Insights:

The acid-catalyzed reaction proceeds through a well-established mechanism.[6] The catalyst first activates the aldehyde, making it more susceptible to nucleophilic attack by the amino group of 2-aminobenzamide to form a hydroxyl intermediate. Subsequent dehydration leads to the formation of a Schiff base, which then undergoes an intramolecular cyclization to yield the final 2,3-dihydroquinazolin-4(1H)-one.[6]

Figure 2: Mechanism of the two-component synthesis.

Three-Component One-Pot Synthesis from Isatoic Anhydride

For increased efficiency and molecular diversity, the one-pot, three-component reaction of isatoic anhydride, an amine (or ammonia source like ammonium acetate), and an aldehyde is a highly attractive strategy.[7] This approach is lauded for its atom economy and the ability to generate a library of compounds by simply varying the starting materials.[6]

Mechanistic Pathway:

This reaction begins with the reaction of isatoic anhydride with the amine, leading to the in situ formation of 2-aminobenzamide via decarboxylation.[7] The newly formed 2-aminobenzamide then reacts with the aldehyde in a manner identical to the two-component synthesis described above.[6][7]

Figure 3: Mechanism of the three-component synthesis.

Comparative Overview of Synthetic Protocols

A variety of catalysts and reaction conditions have been reported for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, each with its own advantages. The choice of method can be guided by factors such as desired reaction time, yield, and commitment to green chemistry principles.

| Starting Materials | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| 2-Aminobenzamide, Aldehyde | Lemon Juice | Water/Ethanol | Room Temp. | 15-60 min | 85-95 | [3] |

| 2-Aminobenzamide, Aldehyde | Lactic Acid | Solvent-free | 70 °C | 15-45 min | 80-95 | [8][9] |

| Isatoic Anhydride, Amine, Aldehyde | Dodecylbenzenesulfonic acid | Water (Ultrasound) | 40-42 °C | 1-2 h | 80-92 | [8] |

| Isatoic Anhydride, NH4OAc, Aldehyde | NaHSO4 | THF | 68 °C | 3 h | High | [7] |

| 2-Aminobenzonitrile, Aldehyde | K3PO4 | Water | Not specified | Not specified | Moderate-Good | [10] |

| 2-Aminobenzamide, Aldehyde | Ionic Liquids | Ionic Liquid | Not specified | Not specified | High-Excellent | [11] |

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis and purification of 2,3-dihydroquinazolin-4(1H)-ones.

Protocol 1: Green Synthesis using Lemon Juice Catalyst

This protocol is an example of a sustainable and environmentally friendly approach to the two-component synthesis.[3]

Materials:

-

2-Aminobenzamide (1 mmol)

-

Substituted aldehyde (1 mmol)

-

Freshly squeezed lemon juice (5 mL)

-

Ethanol

-

Round bottom flask

-

Magnetic stirrer

-

TLC plates (ethyl acetate:n-hexane, 1:9)

-

Filtration apparatus

Procedure:

-

In a round bottom flask, combine 2-aminobenzamide (1 mmol) and the desired aldehyde (1 mmol).

-

Add 5 mL of lemon juice to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, a solid product will typically precipitate.

-

Collect the solid by filtration and wash it with a small amount of cold ethanol.[3]

-

Purify the crude product by recrystallization from ethanol.

Protocol 2: Three-Component Synthesis using NaHSO4 Catalyst

This protocol details a one-pot, three-component synthesis, which is highly efficient for generating a diverse range of derivatives.[7]

Materials:

-

Isatoic anhydride (1 mmol)

-

Primary amine (1 mmol)

-

Substituted aldehyde (1 mmol)

-

Sodium hydrogen sulfate (NaHSO4) (catalytic amount)

-

Tetrahydrofuran (THF)

-

Reflux apparatus

-

TLC plates (dichloromethane:ethyl acetate, 8:2)

-

Filtration apparatus

Procedure:

-

To a round bottom flask, add isatoic anhydride (1 mmol), the primary amine (1 mmol), the aldehyde (1 mmol), and a catalytic amount of NaHSO4 in THF.

-

Reflux the mixture with stirring. The optimal temperature is reported to be around 68°C.[7]

-

Monitor the reaction by TLC.

-

After completion (typically 3 hours), allow the reaction mixture to cool to room temperature.[7]

-

The product will often precipitate from the solution.

-

Collect the crude product by filtration.

-

Recrystallize the solid from ethanol to obtain the pure 2,3-dihydroquinazolin-4(1H)-one.[7]

General Purification Protocol: Recrystallization

Recrystallization is the most common method for purifying crude 2,3-dihydroquinazolin-4(1H)-ones.

-

Transfer the crude solid product to a clean Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

-

Allow the solution to cool slowly to room temperature.

-

For further crystal growth, the flask can be placed in an ice bath.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven or air dry to a constant weight.

Characterization of Products

The synthesized 2,3-dihydroquinazolin-4(1H)-ones should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Melting Point: To assess purity.

-

FT-IR Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches.

-

¹H and ¹³C NMR Spectroscopy: To elucidate the detailed chemical structure. For example, in the ¹H NMR spectrum of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one, characteristic signals for the aromatic protons and the methine proton at the 2-position are expected.[12][13]